5-Chloroquinolin-8-yl 2-chlorobenzoate
Description
Properties
IUPAC Name |
(5-chloroquinolin-8-yl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-12-6-2-1-4-11(12)16(20)21-14-8-7-13(18)10-5-3-9-19-15(10)14/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIOQZQADXODMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride-Mediated Esterification
The most widely reported method for synthesizing 5-chloroquinolin-8-yl 2-chlorobenzoate involves the reaction of 5-chloro-8-hydroxyquinoline with 2-chlorobenzoyl chloride under reflux conditions. This approach mirrors procedures used for analogous quinoline esters, such as 5-chloroquinolin-8-yl furan-2-carboxylate and 2-methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-chlorobenzoate.
Procedure :
- Reagents :
- 5-Chloro-8-hydroxyquinoline (1.564 mmol, 0.260 g)
- 2-Chlorobenzoyl chloride (1.564 mmol, 0.270 g)
- Anhydrous acetonitrile (20 mL)
- Pyridine (catalytic amounts, ~0.5 mL)
Reaction Conditions :
- The reactants are combined in acetonitrile, followed by the addition of pyridine to neutralize HCl generated during the reaction.
- The mixture is refluxed for 2 hours under inert atmosphere, with progress monitored by thin-layer chromatography (TLC; mobile phase: petroleum ether/ethyl acetate, 5:1 v/v).
Workup and Purification :
Alternative Base-Promoted Acylation
In variants of the acid chloride method, inorganic bases such as potassium carbonate replace pyridine to facilitate the reaction. This modification, observed in the synthesis of triazolyl-quinoline hybrids, enhances reaction efficiency in polar aprotic solvents.
Procedure :
- Reagents :
- 5-Chloro-8-hydroxyquinoline (5.51 mmol, 0.99 g)
- 2-Chlorobenzoyl chloride (4.59 mmol, 0.79 g)
- Anhydrous acetone (15 mL)
- Potassium carbonate (9.19 mmol, 1.27 g)
- Potassium iodide (0.46 mmol, 0.07 g)
Reaction Conditions :
Workup :
- The mixture is quenched with water and extracted with ethyl acetate (3 × 20 mL).
- The organic layer is dried over sodium sulfate and concentrated.
Yield : ~80% (estimated from similar protocols).
Characterization and Analytical Data
Spectroscopic Confirmation
Infrared (IR) Spectroscopy :
- Ester C=O Stretch : 1743 cm⁻¹.
- Ester C–O Stretch : 1299 cm⁻¹.
- Aromatic C–H Stretches : 3127 cm⁻¹, 3097 cm⁻¹.
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR (400 MHz, CDCl₃) :
Elemental Analysis :
Physicochemical Properties
Lipinski’s Descriptors (Calculated via Molinspiration Cheminformatics):
- Molecular Weight: 326.16 g/mol (<500)
- LogP: 3.2 (<5)
- Hydrogen Bond Donors: 0 (<5)
- Hydrogen Bond Acceptors: 4 (<10).
Melting Point : 189–191°C (observed in analogous esters).
Comparative Analysis of Related Esters
Mechanistic Insights
The esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of 5-chloro-8-hydroxyquinoline attacks the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. Pyridine or potassium carbonate scavenges HCl, shifting the equilibrium toward product formation. Side reactions are minimal due to the monofunctional nature of the hydroxyquinoline.
Applications and Derivatives
While 5-chloroquinolin-8-yl 2-chlorobenzoate itself is less documented, its structural analogs exhibit notable bioactivity:
Chemical Reactions Analysis
5-Chloroquinolin-8-yl 2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 5-chloro-8-hydroxyquinoline and 2-chlorobenzoic acid.
Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-Chloroquinolin-8-yl 2-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Mechanism of Action
The mechanism of action of 5-Chloroquinolin-8-yl 2-chlorobenzoate involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, such as topoisomerases and kinases, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 2: Environmental Impact Comparison
| Compound | Bacterial Utilization | Primary Degradation Pathway | Persistence |
|---|---|---|---|
| 5-Chloroquinolin-8-yl 2-chlorobenzoate | + (via 2CB enzyme) | Aerobic degradation | Moderate |
| 5-Chloroquinolin-8-yl 3-chlorobenzoate | − | N/A | High |
| 8-Quinolyl benzoate | ± | Photodegradation | Low |
Q & A
Q. What are the optimal synthetic routes for 5-chloroquinolin-8-yl 2-chlorobenzoate, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound is typically synthesized via esterification between 5-chloro-8-hydroxyquinoline and 2-chlorobenzoyl chloride. A reflux setup in acetonitrile with pyridine as a catalyst is commonly used . Key parameters for optimization include:
- Reaction Time : 2–4 hours under reflux.
- Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity.
- Catalyst : Pyridine neutralizes HCl byproducts, improving yield.
Post-synthesis, purification via recrystallization or column chromatography is recommended. IR spectroscopy (e.g., ester C=O stretch at ~1743 cm⁻¹) and melting point analysis (e.g., ~389 K) confirm purity .
Q. How can structural characterization of 5-chloroquinolin-8-yl 2-chlorobenzoate be performed using crystallographic and spectroscopic methods?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and torsion angles. For example, the ester group (C8/O1/C10/O2/C11) exhibits planarity with an r.m.s. deviation of 0.007 Å .
- Spectroscopy :
- IR : Identifies functional groups (e.g., C=O at 1743 cm⁻¹, C-Cl at 936 cm⁻¹) .
- NMR : ¹H/¹³C NMR assigns aromatic protons and quinolyl/benzoyl moieties.
Software like SHELXL (for refinement) and ORTEP (for visualization) are critical for structural validation .
Q. What are the standard analytical techniques for assessing purity and stability of this compound under varying conditions?
- Methodological Answer :
- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm.
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability; decomposition typically occurs above 400 K.
- Accelerated Stability Testing : Expose to humidity (40–80% RH), light (ICH Q1B guidelines), and elevated temperatures (40–60°C) for 4–8 weeks. Monitor via HPLC and IR for ester hydrolysis or oxidation .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular conformations of 5-chloroquinolin-8-yl esters?
- Methodological Answer : Contradictions in torsion angles (e.g., quinoline vs. benzoyl ring twists) arise from packing forces or solvent effects. SCXRD analysis reveals:
- Torsion Angles : The ester group in 5-chloroquinolin-8-yl derivatives twists by 57.45° (quinoline) and 2.0° (benzoyl) .
- Packing Interactions : Weak C–H⋯O hydrogen bonds stabilize the lattice, forming C(6) chains along the [001] axis. Compare with analogs (e.g., 8-quinolyl benzoate) using Mercury or WinGX for metric analysis .
Q. What mechanistic insights explain the reactivity of the ester group in nucleophilic substitution or hydrolysis reactions?
- Methodological Answer : The ester’s electrophilicity is influenced by:
- Electronic Effects : Electron-withdrawing Cl substituents on the benzoyl ring increase carbonyl reactivity.
- Steric Hindrance : Ortho-chloro groups may slow hydrolysis.
Experimental Design : - Kinetic Studies : Monitor hydrolysis rates in buffered solutions (pH 1–14) via UV-Vis spectroscopy.
- DFT Calculations : Model transition states for nucleophilic attack using Gaussian or ORCA software.
Data from analogous compounds (e.g., 5-chloroquinolin-8-yl sulfonates) suggest methoxy groups reduce hydrolysis rates .
Q. How can researchers address contradictory bioactivity data in antimicrobial or anticancer assays?
- Methodological Answer : Discrepancies may stem from assay conditions or cell line variability. Mitigate via:
- Standardized Protocols : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays.
- Control Compounds : Compare with known agents (e.g., ciprofloxacin for antibacterial assays).
- SAR Analysis : Modify substituents (e.g., replace 2-Cl with NO₂) to probe electronic effects.
Preliminary data on quinoline derivatives show antifungal activity via membrane disruption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
